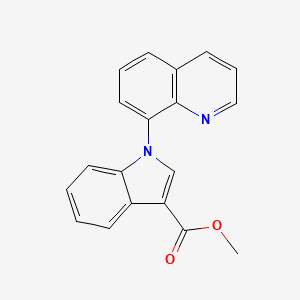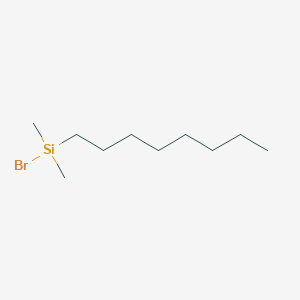
Methyl 2-methylidene-8-phenylocta-4,6-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylidene-8-phenylocta-4,6-dienoate is an organic compound with the molecular formula C16H18O2 It is a derivative of octadienoic acid and features a phenyl group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylidene-8-phenylocta-4,6-dienoate typically involves the esterification of 2-methylidene-8-phenylocta-4,6-dienoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylidene-8-phenylocta-4,6-dienoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium amide (NaNH2) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated esters.
Scientific Research Applications
Methyl 2-methylidene-8-phenylocta-4,6-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-methylidene-8-phenylocta-4,6-dienoate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylidene-8-phenylocta-4,6-dienoate: shares similarities with other esters of octadienoic acid, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a phenyl group and a methylene group. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
646533-92-8 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 2-methylidene-8-phenylocta-4,6-dienoate |
InChI |
InChI=1S/C16H18O2/c1-14(16(17)18-2)10-6-3-4-7-11-15-12-8-5-9-13-15/h3-9,12-13H,1,10-11H2,2H3 |
InChI Key |
LBBGAQIPVLNCTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CC=CC=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-[3-(propan-2-yl)phenyl]diazene](/img/structure/B12586685.png)
![Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-](/img/structure/B12586700.png)


![Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B12586718.png)
![1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene](/img/structure/B12586720.png)

![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)

![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)

